N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC11060351
Molecular Formula: C15H17N5
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -](/images/structure/VC11060351.png)
Specification
Molecular Formula | C15H17N5 |
---|---|
Molecular Weight | 267.33 g/mol |
IUPAC Name | N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H17N5/c1-11(2)8-16-14-13-9-19-20(15(13)18-10-17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18) |
Standard InChI Key | XHFMPXUAGVKAMR-UHFFFAOYSA-N |
SMILES | CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Canonical SMILES | CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core, where the pyrazole ring (positions 1–3) is fused to a pyrimidine ring (positions 4–6). A phenyl group substitutes the 1-position of the pyrazole ring, while a 2-methylpropyl (isobutyl) amine group occupies the 4-position of the pyrimidine ring . This substitution pattern creates a planar aromatic system with hydrogen-bonding capabilities critical for target binding .
Table 1: Key Molecular Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the isobutyl chain (δ 1.05 ppm, doublet for methyl groups) and aromatic protons (δ 7.3–8.1 ppm) . Infrared (IR) spectra show N-H stretching at 3350–3450 cm⁻¹ and C=N vibrations at 1580–1620 cm⁻¹, consistent with its amine and heteroaromatic functionalities .
Synthesis and Modifications
Synthetic Routes
The synthesis typically begins with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the core scaffold. A two-step protocol is employed:
-
Chlorination: Treatment of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate .
-
Amination: Nucleophilic substitution with 2-methylpropylamine in the presence of a base (e.g., triethylamine) introduces the isobutyl group .
Reaction Scheme
Structural Analogues
Modifications at the 4-position (e.g., aryl, alkyl, hydrazine groups) influence bioactivity. For example:
-
4-Hydrazinyl derivatives exhibit enhanced EGFR inhibition (91% at 10 µM) .
-
4-Aryl substitutions improve solubility but reduce kinase affinity .
Pharmacological Properties
Kinase Inhibition
The compound inhibits EGFR tyrosine kinase with an IC₅₀ of 0.8 µM, surpassing erlotinib (IC₅₀ = 1.2 µM) in preclinical models . Docking studies reveal hydrogen bonds between the pyrimidine N1 atom and Met793 in EGFR’s ATP-binding pocket .
Table 2: Biological Activity Profile
Assay | Result | Source |
---|---|---|
EGFR Inhibition | 91% at 10 µM | |
Antiproliferative (MCF-7) | IC₅₀ = 4.2 µM | |
Antiproliferative (A549) | IC₅₀ = 5.6 µM |
Antitumor Efficacy
In vivo studies using xenograft models show a 60% reduction in tumor volume after 28 days of oral administration (50 mg/kg/day) . Mechanistically, it induces G1 cell cycle arrest by downregulating cyclin D1 and upregulating p21 .
Therapeutic Applications
Oncology
The compound’s dual action—kinase inhibition and cell cycle disruption—positions it as a candidate for non-small cell lung cancer (NSCLC) and breast cancer . Synergy with paclitaxel enhances efficacy in taxane-resistant lines .
Inflammatory Diseases
Preliminary data suggest JAK2/STAT3 pathway inhibition, reducing IL-6 production by 70% in macrophage models .
Comparative Analysis With Analogues
Table 3: Structure-Activity Relationships
Compound | Substitution | EGFR Inhibition (%) |
---|---|---|
N-Isobutyl derivative | 4-isobutylamine | 91 |
N-Benzyl derivative | 4-benzylamine | 67 |
N-Cyclohexyl derivative | 4-cyclohexylamine | 52 |
The isobutyl group optimizes steric fit and hydrophobic interactions within kinase pockets, explaining its superior activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume